4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in the development of various types of cancer .
Mode of Action
This compound interacts with AURKA by binding to it, thereby inhibiting its activity . This interaction results in the reduction of phosphorylation of AURKA at Thr283 .
Biochemical Pathways
The inhibition of AURKA activity by this compound affects the cell cycle, specifically causing the accumulation of the G2/M phase . This disruption of the cell cycle can lead to downstream effects such as the induction of apoptosis, a form of programmed cell death .
Pharmacokinetics
The structure-activity relationship calculations showed that hydrophobic substituents and a 1-naphthalenyl group at the r2 position increased the activity . The existence of an H-bond acceptor at C-2 of the R1 position also increased the activity .
Result of Action
The result of the action of this compound is a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This compound triggers the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are key players in the execution phase of apoptosis .
Action Environment
It is known that the compound’s activity can be influenced by the structural conditions of the cancer cells it targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the reaction of 2,4-dimethoxybenzaldehyde with guanidine in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to reflux . The product is then purified through recrystallization from ethanol to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of N-alkylated pyrimidine derivatives.
Scientific Research Applications
4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Diphenylpyrimidin-2-amine
- 4,6-Dimethylpyrimidin-2-amine
- 4,6-Di(2,4-dimethoxyphenyl)pyrimidin-2-amine
Uniqueness
4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine stands out due to its specific substitution pattern, which enhances its biological activity and binding affinity to molecular targets like Aurora kinase A. This makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
4,6-bis(2,4-dimethoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-12-5-7-14(18(9-12)26-3)16-11-17(23-20(21)22-16)15-8-6-13(25-2)10-19(15)27-4/h5-11H,1-4H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMJXVUQKGSBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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